Octyl 2-hydroxyoctadecanoate

Description

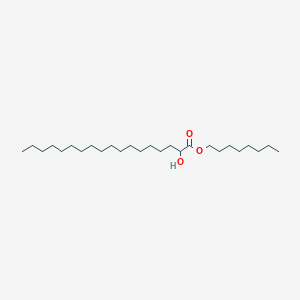

Structure

2D Structure

Properties

CAS No. |

148718-35-8 |

|---|---|

Molecular Formula |

C26H52O3 |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

octyl 2-hydroxyoctadecanoate |

InChI |

InChI=1S/C26H52O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25(27)26(28)29-24-22-20-10-8-6-4-2/h25,27H,3-24H2,1-2H3 |

InChI Key |

XIBVSCQMDQVPNP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |

Synonyms |

Octyl hydroxystearate |

Origin of Product |

United States |

Synthetic Methodologies for Octyl 2 Hydroxyoctadecanoate

Chemoenzymatic and Enzymatic Synthesis Approaches for 2-Hydroxyoctadecanoate Esters

Biocatalytic methods, particularly those employing lipases, have emerged as a compelling green alternative for the synthesis of specialty esters like octyl 2-hydroxyoctadecanoate. These enzymatic approaches offer high selectivity under mild reaction conditions, minimizing the formation of byproducts and the need for harsh reagents.

Lipase-Catalyzed Esterification for this compound

The direct esterification of 2-hydroxyoctadecanoic acid with octanol (B41247) using a lipase (B570770) as the biocatalyst is a primary enzymatic route to this compound. Lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, are frequently employed for such transformations due to their stability and broad substrate specificity. dss.go.thresearchgate.net

In a typical process, 2-hydroxyoctadecanoic acid and octanol are reacted in the presence of an immobilized lipase. The use of immobilized enzymes simplifies catalyst recovery and reuse, enhancing the economic feasibility of the process. The reaction is often conducted under solvent-free conditions or in a non-polar organic solvent to shift the equilibrium towards ester formation by minimizing the concentration of water, a byproduct of the esterification.

Research on the lipase-catalyzed synthesis of similar hydroxy stearates, such as those derived from 12-hydroxystearic acid and various monohydric alcohols including octanol, has demonstrated the viability of this approach. dss.go.th In these studies, yields of esters in the range of 82–90% have been achieved. dss.go.th The 1,3-specificity of certain lipases, like that from Rhizomucor miehei, is advantageous as it selectively catalyzes ester formation at the carboxylic acid group while leaving the hydroxyl group on the fatty acid chain unmodified. dss.go.th

The following interactive table summarizes typical yields for the lipase-catalyzed esterification of a hydroxy stearic acid with different alcohols, providing an indication of the expected efficiency for the synthesis of this compound.

| Alcohol | Molar Ratio (Acid:Alcohol) | Lipase Concentration (%) | Pressure (mm Hg) | Reaction Time (h) | Ester Yield (%) |

| Octanol | 1:1 | 10 | 2-5 | 8 | ~85 |

| Decanol | 1:1 | 10 | 2-5 | 8 | ~88 |

| Dodecanol | 1:1 | 10 | 2-5 | 8 | ~90 |

| Oleyl alcohol | 1:1 | 10 | 2-5 | 8 | ~82 |

Optimization of Reaction Conditions in Biocatalytic Pathways for this compound Synthesis

The efficiency of the lipase-catalyzed synthesis of this compound is contingent on several key reaction parameters. The optimization of these conditions is crucial for maximizing the yield and purity of the final product.

Temperature: The reaction temperature influences both the enzyme activity and the reaction equilibrium. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation. For many lipase-catalyzed esterifications, a temperature range of 40-70°C is often found to be optimal.

Substrate Molar Ratio: The molar ratio of 2-hydroxyoctadecanoic acid to octanol can significantly affect the conversion to the ester. An excess of the alcohol is often used to drive the equilibrium towards the product side. However, a very large excess may lead to inhibition of the enzyme.

Enzyme Loading: The amount of lipase used will directly impact the reaction rate. Increasing the enzyme concentration generally leads to a faster reaction, but the cost of the biocatalyst must be considered for industrial applications.

Water Content: Water is a byproduct of esterification, and its presence can promote the reverse reaction (hydrolysis). Therefore, controlling the water activity in the reaction medium is critical. This can be achieved by performing the reaction in a solvent-free system or in non-polar solvents, and by applying a vacuum to remove water as it is formed. dss.go.th

Agitation Speed: In a heterogeneous system involving an immobilized enzyme, adequate mixing is necessary to overcome mass transfer limitations.

A systematic approach to optimization, such as response surface methodology, can be employed to identify the ideal combination of these parameters for the synthesis of this compound.

Chemical Synthesis Routes for this compound

Conventional chemical synthesis provides alternative pathways for the production of this compound, offering scalability and often lower catalyst costs compared to enzymatic methods.

Esterification of 2-Hydroxyoctadecanoic Acid with Octanol Isomers

The direct acid-catalyzed esterification, commonly known as Fischer esterification, is a well-established method for synthesizing esters from carboxylic acids and alcohols. masterorganicchemistry.com This reaction involves heating 2-hydroxyoctadecanoic acid with an octanol isomer in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com To achieve high conversion, the equilibrium must be shifted towards the product, which is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for example, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com

The reactivity of different octanol isomers can vary due to steric hindrance. Primary alcohols, such as 1-octanol, are generally more reactive in Fischer esterification than secondary alcohols like 2-octanol. Studies on the esterification of stearic acid with different alcohols have shown a decrease in the final conversion when moving from a primary to a secondary alcohol, which can be attributed to this steric effect. mdpi.com

The following table illustrates the effect of alcohol structure on the esterification yield of a fatty acid, providing a reference for the expected reactivity of octanol isomers with 2-hydroxyoctadecanoic acid.

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1-Butanol | Montmorillonite KSF/0 | 150 | 4 | ~80 |

| 2-Butanol | Montmorillonite KSF/0 | 150 | 4 | ~65 |

| 1-Octanol | Sulfuric Acid | 120 | 6 | >95 (with water removal) |

Derivatization Strategies from Epoxidized Fatty Acids leading to Hydroxy Esters

An alternative chemical route to hydroxy esters involves a two-step process starting from an unsaturated fatty acid. This method first involves the epoxidation of a double bond in the fatty acid chain, followed by the ring-opening of the resulting epoxide with an alcohol. For the synthesis of a 2-hydroxy ester, this would necessitate starting with a fatty acid containing a double bond at the C-2 position.

The epoxidation is typically carried out using a peracid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). The subsequent ring-opening of the epoxide with octanol can be catalyzed by either an acid or a base. Acid catalysis generally leads to the formation of a mixture of two isomeric hydroxy ethers, as the alcohol can attack either of the two carbons of the oxirane ring.

For instance, the reaction of an epoxidized methyl ester of a high oleic sunflower oil with octanol at 100°C has been shown to achieve a conversion rate close to 100%, yielding primarily the corresponding octoxy-hydroxy stearate (B1226849). This demonstrates the feasibility of producing hydroxy esters through the ring-opening of epoxidized fatty acid derivatives.

Advanced Spectroscopic and Chromatographic Characterization of Octyl 2 Hydroxyoctadecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Octyl 2-hydroxyoctadecanoate

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The presence of the ester and hydroxyl functional groups significantly influences the chemical shifts of nearby protons.

Key expected signals include a triplet around 0.88 ppm, characteristic of the terminal methyl groups of both the octyl and the octadecanoyl chains. A large, broad signal centered around 1.26 ppm would correspond to the numerous methylene (B1212753) (-CH₂-) groups in the long aliphatic chains. The methylene group adjacent to the ester oxygen (O-CH₂) in the octyl chain is anticipated to appear as a triplet at approximately 4.1-4.2 ppm due to deshielding by the electronegative oxygen atom.

The proton on the carbon bearing the hydroxyl group (CH-OH) at the C-2 position is a key diagnostic signal, expected to resonate as a multiplet around 4.0-4.2 ppm. aocs.orgrsc.org The signal for the hydroxyl proton itself (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The methylene groups adjacent to the carbonyl group (C-3) would be deshielded and are expected to appear as multiplets around 1.6-1.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~4.1-4.2 | t | -COOCH₂- (octyl chain) |

| ~4.0-4.2 | m | -CH(OH)- |

| ~2.0-2.5 | br s | -OH |

| ~1.6-1.8 | m | -CH(OH)CH₂- |

| ~1.5-1.6 | m | -COOCH₂CH₂- (octyl chain) |

| ~1.26 | br s | -(CH₂)n- (bulk methylene) |

| ~0.88 | t | -CH₃ (terminal methyls) |

Predicted data based on analogous compounds. 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the ester group is the most deshielded, with its signal expected in the range of 170-175 ppm. The carbon atom attached to the hydroxyl group (C-2) would also be significantly deshielded, appearing around 70-75 ppm. rsc.org

The carbon of the methylene group attached to the ester oxygen (-COOCH₂-) in the octyl chain is expected at approximately 65 ppm. The numerous methylene carbons of the long aliphatic chains would produce a cluster of signals in the 22-35 ppm region. The terminal methyl carbons of both chains are the most shielded and would appear at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170-175 | C=O (ester carbonyl) |

| ~70-75 | -CH(OH)- |

| ~65 | -COOCH₂- (octyl chain) |

| ~34 | -CH(OH)CH₂- |

| ~22-32 | -(CH₂)n- (bulk methylene) |

| ~14 | -CH₃ (terminal methyls) |

Predicted data based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For a molecule like this compound (C₂₆H₅₂O₃, Molecular Weight: 412.7 g/mol ), techniques such as electron ionization (EI) or softer ionization methods can be employed. ukvetchem.com

Upon ionization, the molecular ion peak (M⁺) would be expected at m/z 412. A key fragmentation pathway for esters is the alpha-cleavage adjacent to the carbonyl group. whitman.eduyoutube.com This can result in the loss of the octyloxy radical (-•OCH₂(CH₂)₆CH₃) to form an acylium ion, or the loss of the octyl group. Another characteristic fragmentation is the McLafferty rearrangement, which can occur in long-chain esters.

The presence of the hydroxyl group at the C-2 position introduces specific fragmentation pathways. A common fragmentation for alpha-hydroxy esters is the cleavage of the C1-C2 bond, leading to characteristic fragment ions. Additionally, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Ester Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like long-chain fatty acid esters. nih.gov

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time of the compound would be characteristic of its volatility and interaction with the stationary phase. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can confirm its identity and structure. This technique is also highly sensitive, allowing for the detection of trace-level impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in this compound

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and ester (-COO-) functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding. A strong, sharp absorption peak is expected in the range of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the saturated ester carbonyl group. mnstate.edu Additionally, characteristic C-O stretching vibrations for the ester group are expected to appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the long alkyl chains will be visible as strong absorptions just below 3000 cm⁻¹. An infrared absorption spectrum for a dimer of octyl hydroxy stearate (B1226849) oligomer shows these characteristic peaks, providing a useful reference. google.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3200-3600 (broad) | O-H stretch | Hydroxyl |

| ~2850-2960 (strong) | C-H stretch | Aliphatic |

| ~1735-1750 (strong) | C=O stretch | Ester |

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of organic compounds. For a relatively non-polar, high molecular weight compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), would be an effective method for purity analysis. aocs.orgmdpi.com In this setup, this compound would be well-retained on the column, and its purity could be assessed by the presence of a single major peak in the chromatogram. The use of a UV detector might be challenging due to the lack of a strong chromophore, so a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate.

For preparative-scale purification, Medium-Pressure Liquid Chromatography (MPLC) or flash chromatography on silica (B1680970) gel could be employed. mdpi.com A normal-phase separation using a non-polar solvent system (e.g., hexane (B92381) and ethyl acetate) would allow for the isolation of the compound from more polar or less polar impurities. The polarity of the solvent mixture would be optimized to achieve good separation. Thin-Layer Chromatography (TLC) would be used to monitor the progress of the purification.

Gas Chromatography (GC) for Purity and Isomer Separation

Gas Chromatography is a highly sensitive method for the analysis of volatile and semi-volatile compounds. For a high molecular weight, polar compound like this compound, derivatization is a common prerequisite to increase its volatility and thermal stability, making it amenable to GC analysis.

Detailed research findings indicate that the hydroxyl group of this compound is typically derivatized, for instance, by converting it to a trimethylsilyl (B98337) (TMS) ether. This process significantly improves the chromatographic peak shape and reduces the likelihood of thermal degradation in the injector and column. The analysis is commonly performed using a high-resolution capillary column, which is essential for separating the target analyte from impurities and potential isomers.

GC coupled with mass spectrometry (GC-MS) is a powerful tool for both qualitative and quantitative analysis. nih.gov The mass spectrometer provides structural information, confirming the identity of the derivatized this compound, while the gas chromatograph separates it from other components of the sample matrix. For purity assessment, the peak area of the derivatized compound is compared to the total area of all peaks in the chromatogram. Isomer separation, such as distinguishing between different positional isomers of the hydroxyl group on the octadecanoate chain, can be achieved with high-resolution capillary columns and optimized temperature programming. documentsdelivered.com

Below is a representative data table outlining typical GC-MS parameters for the analysis of silylated this compound.

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Mass Range | m/z 50-600 |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography is a versatile technique that is well-suited for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. teledynelabs.com It can be employed for both analytical determination of purity and for preparative isolation of the compound.

For analytical purposes, reversed-phase HPLC is the most common mode of separation. A C18 column is typically used with a mobile phase consisting of a mixture of organic solvents, such as acetonitrile and methanol, and water. edpsciences.org Since this compound lacks a strong chromophore, UV detection can be challenging. Therefore, derivatization to introduce a UV-active or fluorescent tag, such as a phenacyl or naphthacyl group, is often employed to enhance detection sensitivity. cerealsgrains.orgnih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used for the analysis of the underivatized compound. gerli.com

The following table summarizes a typical analytical HPLC method for this compound.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Gradient | 70% Acetonitrile to 100% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm (for derivatized compound) or ELSD |

| Injection Volume | 10 µL |

Preparative HPLC is a powerful technique for isolating and purifying larger quantities of this compound. lcms.cz The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. The goal of preparative HPLC is to achieve high purity of the target compound, which can then be used for further studies. Fraction collection is performed to isolate the peak corresponding to this compound as it elutes from the column.

A representative data table for a preparative HPLC method is provided below.

| Parameter | Value |

| HPLC System | Waters AutoPurification System or equivalent |

| Column | XBridge Prep C18 (19 x 250 mm, 5 µm) or similar |

| Mobile Phase | Isocratic mixture of Methanol and Water (95:5) |

| Flow Rate | 20 mL/min |

| Detector | UV-Vis at 210 nm |

| Sample Loading | Up to 500 mg per injection |

| Fraction Collection | Triggered by UV signal |

Biochemical and Metabolic Research Perspectives on 2 Hydroxyoctadecanoate Derivatives

Investigation of 2-Hydroxyoctadecanoic Acid as a Biological Metabolite in Model Systems

2-Hydroxyoctadecanoic acid is a member of the 2-hydroxy fatty acid (hFA) group, which are significant components of a subset of mammalian sphingolipids. nih.gov These lipids are most notably present in the nervous system, epidermis, and kidneys, but are also found in other tissues and various tumors. nih.govnih.gov Unlike their non-hydroxylated counterparts, 2-hydroxy fatty acids in mammals are primarily found incorporated into sphingolipids, with no significant evidence of their integration into glycerolipids. nih.gov The presence and metabolism of these hFAs are crucial for specific biological functions, and disruptions in their pathways are linked to certain diseases. nih.govmdpi.com

Hypoxia-Inducible Factors (HIFs) are transcription factors that mediate cellular adaptation to low oxygen (hypoxia). nih.gov The stability and activity of HIFs, particularly the HIF-α subunits, are regulated by oxygen-dependent hydroxylation reactions. nih.govyoutube.com Under normal oxygen conditions (normoxia), specific prolyl hydroxylase domain (PHD) enzymes hydroxylate key proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (pVHL) tumor suppressor protein. nih.govyoutube.com This interaction results in the ubiquitination and subsequent degradation of HIF-α. youtube.com In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-α, which can then activate the transcription of target genes involved in processes like angiogenesis and erythropoiesis. nih.govnih.gov

While direct research specifically linking Octyl 2-hydroxyoctadecanoate or its parent acid to HIF-1α regulation is not extensively detailed in the provided results, the fundamental mechanism of HIF regulation is intrinsically tied to hydroxylation processes. The cellular response to hypoxia is primarily mediated by HIF-1α and HIF-2α, which, despite being highly homologous, can have unique transcriptional targets. nih.gov The stabilization of HIF-2α, for instance, is observed in various cells, including renal interstitial cells, hepatocytes, and cardiomyocytes during systemic hypoxia. nih.gov Inhibitors of the HIF-2α pathway often work by blocking the dimerization of the alpha and beta subunits, thereby preventing the expression of oncogenic target genes. nih.gov

The metabolism of 2-hydroxy fatty acids involves distinct synthesis and degradation pathways primarily associated with sphingolipid biology. nih.govnih.gov

Biosynthesis

The synthesis of 2-hydroxy fatty acids is initiated by the enzyme fatty acid 2-hydroxylase (FA2H), which is encoded by the FA2H gene in humans. mdpi.comencyclopedia.pub This enzyme, a NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum, converts a fatty acid into its 2-hydroxylated form. nih.govencyclopedia.pub Following hydroxylation, the 2-hydroxy fatty acid is activated to its CoA ester form by acyl-CoA synthetases. nih.gov This activated form, 2-hydroxy acyl-CoA, is then transferred to a dihydrosphingosine backbone by one of the six mammalian ceramide synthases (CerS) to form a 2-hydroxy-dihydroceramide. nih.govmdpi.com Although FA2H is the most studied enzyme in this pathway, alternative synthesis routes may exist, as 2-hydroxylated sphingolipids are still present in FA2H-deficient models. mdpi.comencyclopedia.pub

Degradation

The degradation of sphingolipids containing 2-hydroxy fatty acids primarily occurs in lysosomes. nih.govmdpi.com Lysosomal hydrolases first break down complex sphingolipids to ceramide. nih.gov The 2-hydroxy-ceramide is then hydrolyzed by acid ceramidase, releasing the 2-hydroxy fatty acid and a sphingoid base. nih.gov The metabolic fate of the released 2-hydroxy fatty acid is not fully understood, but the only currently known degradation pathway is peroxisomal α-oxidation. nih.govnih.gov This pathway involves the cleavage of the 2-hydroxylated straight-chain fatty acid by the enzyme 2-hydroxyacyl-CoA lyase (HACL1), which results in the removal of one carbon atom. nih.govnih.gov This process converts an even-chain fatty acid (C₂ₙ) into an odd-chain fatty acid (C₂ₙ₋₁). nih.gov The liver is considered a dominant site for this process due to its high expression of HACL1. nih.gov The released 2-hydroxy fatty acid may also be recycled back into biosynthetic pathways via a salvage pathway, though direct evidence for this is limited. nih.govmdpi.com

| Enzyme | Function | Cellular Location | Pathway |

|---|---|---|---|

| Fatty Acid 2-Hydroxylase (FA2H) | Hydroxylates fatty acids at the C-2 position | Endoplasmic Reticulum | Biosynthesis |

| Ceramide Synthases (CerS1-6) | Incorporate 2-hydroxy acyl-CoA into ceramides (B1148491) | Endoplasmic Reticulum | Biosynthesis |

| Acid Ceramidase | Hydrolyzes 2-hydroxy-ceramide to release 2-hFA | Lysosome | Degradation |

| 2-Hydroxyacyl-CoA Lyase (HACL1) | Cleaves 2-hFA via α-oxidation | Peroxisome | Degradation |

Enzyme Systems Involved in the Transformation of Hydroxy Fatty Acid Esters

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are two major classes of hydrolase enzymes that catalyze the cleavage of ester bonds. scielo.br While both act on esters, they exhibit preferential substrate specificities. monash.edu Esterases typically hydrolyze water-soluble esters with short-chain fatty acids, whereas lipases act on water-insoluble esters, such as triglycerides composed of long-chain fatty acids. scielo.brmonash.edu The distinction can sometimes be ambiguous, as many enzymes display activity on both types of substrates. scielo.br

This compound, being an ester of a long-chain fatty acid (C18), is a substrate more characteristic for lipases. monash.edu Lipases, such as pancreatic lipase (B570770), efficiently hydrolyze hydrophobic fatty acid esters. nih.gov The enzymatic hydrolysis of an ester like this compound would involve the cleavage of the ester bond, yielding 2-hydroxyoctadecanoic acid and 1-octanol. This reaction is a critical step in the metabolism and breakdown of such compounds in biological systems. nih.gov The activity of these enzymes is crucial for processing ester-containing drugs, prodrugs, and components of drug delivery systems within the circulatory system. nih.gov

| Enzyme Class | Preferred Substrate | Typical Substrate Characteristics |

|---|---|---|

| Esterases | Carboxylic acid esters | Water-soluble, short fatty acid chains |

| Lipases | Triacylglycerols and other lipid esters | Water-insoluble, long fatty acid chains |

In in vitro models, the metabolic fate of this compound would primarily be dictated by the activity of hydrolases present in the system, such as esterases and lipases. nih.gov The initial and most significant biotransformation step is the hydrolysis of the ester bond. nih.gov

This enzymatic hydrolysis would break down this compound into its constituent alcohol and acid:

1-Octanol

2-Hydroxyoctadecanoic acid

Following this initial cleavage, the subsequent metabolic fate would depend on the specific enzymes present in the in vitro system. The released 2-hydroxyoctadecanoic acid would be a substrate for the peroxisomal α-oxidation pathway, as described previously. nih.gov This pathway would lead to its degradation and conversion into shorter-chain fatty acids. nih.gov The 1-octanol, a medium-chain alcohol, would likely undergo oxidation to its corresponding aldehyde and then to octanoic acid, which can enter fatty acid metabolism pathways.

The study of such biotransformation is crucial for understanding the pharmacokinetics and biodistribution of ester-based compounds. nih.gov High-throughput screening assays, which can detect the formation of the acid or the release of the alcohol, are often used to identify and characterize the activity of hydrolases on novel ester substrates. nih.gov

Derivatization and Functionalization of Octyl 2 Hydroxyoctadecanoate for Specialized Academic Studies

Chemical Modification Strategies for Targeted Research Applications

The functional groups of Octyl 2-hydroxyoctadecanoate—the hydroxyl and ester moieties—serve as primary sites for chemical modification. These modifications can be designed to introduce reporter groups, alter physical properties, or create derivatives for structure-activity relationship studies.

A common strategy involves the derivatization of the 2-hydroxyl group. This can be achieved through various reactions to introduce functionalities that facilitate detection or alter the compound's behavior. For instance, esterification or etherification of the hydroxyl group can be employed to attach fluorescent tags or biotin (B1667282) labels, enabling the visualization and tracking of the molecule within biological systems. The choice of protecting groups is crucial in multi-step syntheses to ensure that the hydroxyl group's reactivity is masked until the desired modification is introduced. researchgate.net

Another approach focuses on the modification of the ester group. Transesterification is a key reaction in this context, allowing the exchange of the octyl group for other alkyl or functionalized alcohol moieties. masterorganicchemistry.commdpi.com This can be used to synthesize a library of related compounds with varying chain lengths or functionalities in the alcohol portion of the ester, which is invaluable for studying how these structural changes affect the compound's physical and biological properties. Acid-catalyzed transesterification is a common method employed for this purpose. masterorganicchemistry.commasterorganicchemistry.com

The following table outlines potential chemical modification strategies for this compound:

Interactive Data Table: Chemical Modification Strategies for this compound| Target Functional Group | Reaction Type | Reagents and Conditions | Purpose of Modification |

|---|---|---|---|

| 2-Hydroxyl Group | Esterification | Acyl chloride or anhydride, pyridine | Introduction of reporter groups (e.g., fluorescent esters) |

| 2-Hydroxyl Group | Etherification | Alkyl halide, strong base (e.g., NaH) | Attachment of stable tags or alteration of polarity |

| 2-Hydroxyl Group | Silylation | Silyl chloride (e.g., TBDMSCl), imidazole | Protection of the hydroxyl group during other reactions |

| Ester Group | Transesterification | Different alcohol, acid catalyst (e.g., H₂SO₄) | Synthesis of analogs with varied ester chains |

These modification strategies provide researchers with the tools to create a diverse range of derivatives of this compound, each tailored for specific research questions.

Synthesis of Stable Isotope-Labeled this compound for Mechanistic Studies

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems without the need for radioactive materials. nih.govmdpi.comnih.gov The synthesis of isotopically labeled this compound, typically with deuterium (B1214612) (²H) or carbon-13 (¹³C), allows for its unambiguous detection and quantification by mass spectrometry. This is particularly useful in metabolic studies to understand how the compound is absorbed, distributed, metabolized, and excreted. nih.govsemanticscholar.org

The synthesis of labeled this compound can be approached in several ways. One common method involves the use of a labeled precursor in the synthesis of either the 2-hydroxyoctadecanoic acid or the octanol (B41247) portion of the molecule. For example, a ¹³C-labeled carboxylic acid can be used to introduce the isotope at a specific position in the fatty acid chain. nih.gov Similarly, deuterated octanol can be used in the esterification reaction to label the octyl group. fz-juelich.deepj-conferences.org

The position of the isotopic label is critical and is determined by the specific research question. For instance, if the study aims to investigate the oxidation of the fatty acid chain, labeling the chain with ¹³C or ²H would be appropriate. If the focus is on the stability of the ester linkage, an ¹⁸O label could be incorporated into the carbonyl group of the ester.

The table below presents potential strategies for the synthesis of stable isotope-labeled this compound:

Interactive Data Table: Synthesis of Stable Isotope-Labeled this compound| Isotope | Labeled Precursor | Synthetic Strategy | Application in Mechanistic Studies |

|---|---|---|---|

| ¹³C | [¹³C]-2-hydroxyoctadecanoic acid | Fischer esterification with unlabeled octanol masterorganicchemistry.commasterorganicchemistry.com | Tracing the metabolic fate of the fatty acid moiety |

| ²H | Deuterated octanol | Fischer esterification with unlabeled 2-hydroxyoctadecanoic acid masterorganicchemistry.commasterorganicchemistry.com | Investigating the metabolism of the octyl group |

| ¹³C | ¹³C-labeled starting materials for fatty acid synthesis | Multi-step synthesis of labeled 2-hydroxyoctadecanoic acid followed by esterification | Elucidating biosynthetic pathways |

The use of stable isotope-labeled this compound in conjunction with advanced analytical techniques like mass spectrometry provides a powerful approach to unraveling its complex roles in biological and chemical systems. nih.govdiagnosticsworldnews.com

Future Research Directions and Academic Impact of Octyl 2 Hydroxyoctadecanoate Studies

Exploration of Novel Biocatalytic Routes for Sustainable Production

The limited availability of pure Octyl 2-hydroxyoctadecanoate necessitates the development of efficient and sustainable synthesis methods to facilitate further research. Chemical synthesis often requires harsh conditions and may produce undesirable byproducts. Biocatalysis, utilizing enzymes like lipases, offers a green alternative that is highly selective and operates under mild conditions. nih.gov

Future research should focus on optimizing the lipase-catalyzed synthesis of this compound. Lipases (triacylglycerol acylhydrolases) are known to effectively catalyze esterification reactions in non-aqueous environments. scielo.brnih.gov Key research objectives include:

Screening for Optimal Lipases: A systematic screening of various immobilized lipases, such as those from Candida antarctica (Lipase B) and Thermomyces lanuginosus, could identify the most efficient biocatalyst for the esterification of 2-hydroxyoctadecanoic acid with 1-octanol. researchgate.net

Optimization of Reaction Conditions: Research should investigate the influence of parameters like solvent choice, temperature, substrate molar ratio, and water activity to maximize yield and purity. The use of solvent-free systems is a particularly attractive goal for sustainable production. mdpi.com

Process Scale-Up and Purification: Developing a scalable enzymatic process and efficient downstream purification protocols is crucial for producing this compound in the quantities required for comprehensive biological studies.

By establishing a robust biocatalytic route, researchers can ensure a consistent and environmentally friendly supply of this specific lipid ester, paving the way for its extensive investigation.

Advanced Understanding of Metabolic Interactions and Cellular Responses to 2-Hydroxy Fatty Acid Esters

The biological significance of 2-hydroxy fatty acids (2-OHFAs) is primarily linked to their role as essential components of sphingolipids, which are critical for membrane structure and cell signaling. nih.govmdpi.com The enzyme Fatty Acid 2-Hydroxylase (FA2H) produces (R)-2-hydroxy fatty acids, which are then incorporated into ceramides (B1148491) and other complex sphingolipids. mdpi.com These lipids are particularly abundant in the nervous system and skin. nih.gov

A critical unanswered question is the metabolic fate of orally ingested or systemically available 2-hydroxy fatty acid esters like this compound. Future research must explore whether this ester can be hydrolyzed by endogenous lipases to release 2-hydroxyoctadecanoic acid and octanol (B41247), and subsequently, how these components influence cellular processes.

Key research avenues include:

Metabolic Fate and Incorporation: Investigating whether 2-hydroxyoctadecanoic acid released from the ester is activated to its CoA ester and incorporated into sphingolipids by ceramide synthases. nih.gov This would link this compound to the complex pathways of sphingolipid metabolism.

Impact on Cellular Signaling: 2-OHFA-containing ceramides have been shown to induce apoptosis and regulate cell differentiation. nih.govnih.gov Studies are needed to determine if administration of this compound can modulate these signaling pathways, potentially by increasing the cellular pool of 2-OHFAs.

Influence on Membrane Properties: The 2-hydroxyl group on the fatty acyl chain can form hydrogen bonds, stabilizing membrane microdomains. mdpi.com Research should examine how the metabolic products of this compound might alter the biophysical properties of cell membranes.

Role in Pathophysiology: Given that FA2H expression is altered in certain cancers and that 2-OHFAs can influence chemosensitivity, future studies could explore the potential of this compound to modify cancer cell proliferation. nih.gov Furthermore, as 2-hydroxy lipids have been implicated in viral entry, investigating the ester's effect on host-pathogen interactions is a promising direction. pnas.org

Understanding these metabolic and cellular effects will clarify the biological relevance of exogenous 2-hydroxy fatty acid esters and their potential as bioactive molecules.

Development of Innovative Analytical Platforms for Hydroxy Fatty Acid Ester Profiling

A significant barrier to studying lipids like this compound is their analysis within complex biological matrices. nih.gov The analysis of FAHFAs is particularly challenging due to their low natural abundance and the vast number of potential structural and positional isomers that are difficult to distinguish using conventional methods. researchgate.net

Currently, liquid chromatography-mass spectrometry (LC-MS) is the primary tool for FAHFA analysis. nih.gov However, future research must focus on developing more advanced and innovative analytical platforms to achieve the required sensitivity and specificity for detailed profiling.

Future directions in analytical development should include:

Enhanced Chromatographic Separation: Developing novel LC methods, potentially using multi-dimensional chromatography, to improve the resolution of different FAHFA isomers, thus preventing co-elution and ensuring accurate quantification. nih.gov

Advanced Mass Spectrometry Techniques: The application of high-resolution mass spectrometry (HRMS) is essential for accurate mass determination. nih.gov Furthermore, coupling LC with advanced techniques like ion mobility spectrometry (IMS) can provide an additional dimension of separation based on the molecule's size and shape, which is invaluable for separating lipid isomers. mdpi.comnih.gov

Novel Derivatization Strategies: Chemical derivatization can improve the ionization efficiency and chromatographic behavior of FAHFAs. Research into new derivatization reagents can help overcome challenges such as interference from co-eluting ceramides, which can share similar mass-to-charge ratios and fragmentation patterns. nih.gov

Isomer-Specific Fragmentation Methods: Techniques like ultraviolet photodissociation (UVPD) and ozone-induced dissociation (OzID) can induce fragmentation at specific locations within a molecule, such as carbon-carbon double bonds or functional groups. acs.org Developing such methods for FAHFAs could allow for the unambiguous identification of the exact position of the hydroxy group and the ester linkage, which is crucial for distinguishing molecules like this compound from its isomers.

The creation of these sophisticated analytical platforms will not only facilitate research on this compound but will also significantly advance the entire field of lipidomics.

Data Tables

Table 1: Summary of Future Research Directions for this compound

| Section | Research Area | Key Research Questions | Proposed Methodologies |

| 6.1 | Biocatalytic Production | What is the most effective lipase (B570770) for synthesis? What are the optimal reaction conditions for high yield? | Enzyme screening, process optimization (temperature, solvent, substrate ratio), scale-up studies. |

| 6.2 | Metabolism & Cellular Response | Is the ester hydrolyzed in vivo? Is 2-hydroxyoctadecanoic acid incorporated into sphingolipids? Does it affect cell signaling (e.g., apoptosis)? | Cell culture studies, in vivo animal models, lipidomics analysis, cell viability assays, gene expression analysis. |

| 6.3 | Analytical Platforms | How can we improve the separation of isomers? How can we increase detection sensitivity and specificity? | Multi-dimensional LC, Ion Mobility Spectrometry-MS (IMS-MS), novel chemical derivatization, isomer-specific fragmentation techniques (UVPD, OzID). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.